
Baclofen
概要
説明
4-アミノ-3-(4-クロロフェニル)ブタン酸 は、主に筋痙縮の治療に使用される薬剤です。1962年にハインリヒ・ケバーレによって最初に合成され、当初はてんかんの治療を目的としていました。 後に、多発性硬化症、脊髄損傷、脳性麻痺などの疾患を持つ患者の痙縮を軽減するのに有効であることが判明しました .
2. 製法
合成経路および反応条件: バクロフェンは、いくつかの方法で合成できます。一般的な方法の1つは、4-クロロベンズアルデヒド とマロン酸 をピペリジン の存在下で反応させて4-クロロ桂皮酸 を生成する反応です。 この中間体を次に臭素化 し、続いてアミノ化 するとバクロフェンが得られます .
工業生産方法: 工業的には、バクロフェンは、高純度で高収率を確保する多段階合成プロセスによって製造されることがよくあります。 このプロセスは通常、高速液体クロマトグラフィー(HPLC) による精製と、最終生成物が医薬品基準を満たすことを保証するための品質管理 を含みます .
3. 化学反応解析
反応の種類: バクロフェンは、以下を含むさまざまな化学反応を起こします。
酸化: バクロフェンは酸化されて を生成します。
還元: この化合物は還元されて を生成します。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、 および が含まれます。
還元: または などの還元剤が使用されます。
主要な生成物:
酸化: 4-クロロ安息香酸
還元: 4-クロロベンジルアミン
4. 科学研究への応用
バクロフェンは、科学研究において幅広い用途があります。
化学: システムの研究におけるモデル化合物として使用されます。
生物学: および に対する効果が調査されています。
準備方法
Synthetic Routes and Reaction Conditions: Baclofen can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 4-chlorocinnamic acid . This intermediate is then subjected to bromination followed by amination to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step synthesis process that ensures high purity and yield. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Baclofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form .
Reduction: The compound can be reduced to form .
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like ammonia or amines are typically employed.
Major Products:
Oxidation: 4-chlorobenzoic acid
Reduction: 4-chlorobenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Treatment of Muscle Spasticity
Baclofen is widely recognized for its efficacy in managing muscle spasticity. It acts as a gamma-aminobutyric acid type B receptor agonist, leading to decreased muscle tone and spasms.
- Clinical Efficacy : A systematic review indicated that oral this compound effectively reduces muscle tone and spasm frequency in patients with spasticity due to conditions like multiple sclerosis and cerebral palsy. In various studies, 55% to 72% of patients reported improvement in muscle tone compared to placebo groups .
- Intrathecal this compound : For patients with severe spasticity unresponsive to oral medications, intrathecal this compound administration has been shown to significantly improve quality of life and reduce spasticity levels .
Neuroprotective Effects
Recent research highlights this compound's potential neuroprotective properties, particularly in traumatic brain injury (TBI) scenarios.
- Neuroinflammation Regulation : A study demonstrated that low-dose this compound administration after TBI reduced neuroinflammation and cell death, leading to improved motor and cognitive functions. Mice treated with this compound exhibited lower lesion volumes and enhanced recovery scores compared to controls .
- Long-term Benefits : The benefits of this compound were sustained over six weeks post-injury, indicating its potential for long-term neuroprotective effects in TBI management .
Dermatological Applications
This compound has also been explored for its topical applications in treating skin conditions.
- Anti-inflammatory Properties : A study evaluating this compound cream for inflammatory skin diseases showed significant anti-inflammatory effects. Topical application inhibited ear edema in mouse models of skin inflammation, suggesting its potential use in treating conditions like psoriasis .
Pain Management
This compound is sometimes used off-label for pain management, particularly in conjunction with other analgesics.
- Combination Therapies : Evidence suggests that this compound can enhance the efficacy of epidural steroid injections when used alongside other agents like clonidine and sufentanil for chronic pain management .
Gastrointestinal Effects
Research indicates that this compound may play a role in gastrointestinal motility.
- Gastric Tone Enhancement : Animal studies have shown that this compound increases gastric tone and enhances the frequency of gastric contractions, which may have implications for treating certain gastrointestinal disorders .
Table 1: Efficacy of this compound in Various Conditions
Case Study Example
In a clinical setting, a patient with multiple sclerosis experienced significant improvement in muscle spasticity after initiating treatment with oral this compound. The patient's muscle tone decreased by over 60%, leading to enhanced mobility and quality of life. This case exemplifies the drug's effectiveness across various neurological conditions.
作用機序
バクロフェンは、GABAB受容体 を選択的に活性化することで作用します。この活性化により神経細胞の過分極 が起こり、興奮性神経伝達物質の放出が減少します。 この化合物は、脊髄レベルで単シナプス 反射と多シナプス 反射の両方を阻害し、筋痙縮を軽減するのに役立ちます .
類似化合物:
シクロベンザプリン: 筋肉のけいれんの短期的な緩和に使用される、別の筋弛緩剤です。
チザニジン: 筋痙縮に使用されますが、バクロフェンに比べて作用時間が短いです.
比較:
バクロフェン対シクロベンザプリン: バクロフェンは、痙縮の長期管理に効果的ですが、シクロベンザプリンは通常、短期的な緩和に使用されます。
バクロフェン対チザニジン: バクロフェンの作用時間は長く、慢性疾患に適していますが、チザニジンは急性筋肉のけいれんに使用されます.
バクロフェンは、GABAB受容体 を選択的に活性化する独自の能力を持つため、他の筋弛緩剤とは異なり、痙縮や関連する疾患の管理に役立つ貴重なツールです .
類似化合物との比較
Cyclobenzaprine: Another muscle relaxant used for short-term relief of muscle spasms.
Tizanidine: Used for muscle spasticity but has a shorter duration of action compared to baclofen.
Comparison:
This compound vs. Cyclobenzaprine: this compound is more effective for long-term management of spasticity, while cyclobenzaprine is typically used for short-term relief.
This compound vs. Tizanidine: this compound has a longer duration of action and is preferred for chronic conditions, whereas tizanidine is used for acute muscle spasms.
This compound’s unique ability to selectively activate GABA B receptors sets it apart from other muscle relaxants, making it a valuable tool in the management of spasticity and related conditions .
生物活性
Baclofen, a gamma-aminobutyric acid (GABA) agonist, is primarily known for its role as a muscle relaxant used to treat conditions such as spasticity resulting from spinal cord injuries or multiple sclerosis. Initially developed in the 1960s for epilepsy, its therapeutic applications have expanded to include treatment for alcohol use disorder (AUD) and other conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic effects, and relevant research findings.
Pharmacodynamics
This compound selectively activates GABA B receptors, which are metabotropic receptors that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors results in reduced excitatory neurotransmitter release, leading to decreased neuronal excitability and muscle relaxation. Specifically, this compound inhibits both mono- and polysynaptic reflexes at the spinal cord level, contributing to its muscle relaxant properties .
- GABA B Receptor Agonism : this compound binds to GABA B receptors, causing hyperpolarization of the neuronal membrane through potassium influx and calcium channel inhibition.
- Neurotransmitter Modulation : It reduces the release of excitatory neurotransmitters, thereby modulating synaptic transmission and reflex activity .
Muscle Spasticity
This compound is widely used to alleviate muscle spasticity in conditions such as multiple sclerosis and spinal cord injuries. Its efficacy in reducing spasticity has been well-documented in clinical settings.
Alcohol Use Disorder
Recent studies have explored this compound's potential in treating AUD. Research indicates that this compound may help reduce relapse rates and increase abstinence days among individuals with AUD.
Case Studies and Clinical Trials
- Addolorato et al. (2002) : A pivotal randomized controlled trial involving 39 male participants showed that this compound significantly increased abstinent days compared to placebo .
- Meta-analysis Findings : A systematic review found that this compound treatment was associated with a decrease in relapse risk (risk ratio 0.87) and an increase in the percentage of days abstinent (mean difference 9.07) across multiple studies .
Study | Participants | Dose | Duration | Outcome |
---|---|---|---|---|
Addolorato et al., 2002 | 39 | 30 mg/day | 4 weeks | Increased abstinence |
Morley et al., 2018 | 1273 | Variable (30-300 mg/day) | 12 weeks | Reduced relapse risk |
Safety Profile
This compound is generally well-tolerated, with a low incidence of adverse events compared to placebo. Notably, it does not significantly increase dropout rates due to side effects .
Neurobiological Effects
Chronic administration of this compound has been shown to induce plastic changes in brain signaling pathways. For instance, studies have indicated alterations in G-protein signaling and kinase cascades following long-term treatment, suggesting potential implications for neuroprotection and addiction therapy .
Comparative Efficacy
In a study comparing this compound to diazepam for alcohol withdrawal syndrome, this compound demonstrated comparable efficacy and tolerability, highlighting its potential as an alternative treatment option .
特性
IUPAC Name |
4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022641 | |
Record name | Baclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear. | |
Record name | Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1134-47-0 | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baclofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | baclofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Baclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Baclofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACLOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
372 to 376 °F (NTP, 1992), 206 - 208 °C | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Baclofen?
A1: this compound primarily acts as an agonist of gamma-aminobutyric acid type B (GABAB) receptors. [, , , , ] This interaction enhances the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.
Q2: How does this compound's activation of GABAB receptors affect neuronal activity?
A2: this compound's binding to GABAB receptors leads to a cascade of downstream effects, primarily:* Presynaptic Inhibition: this compound can inhibit the release of excitatory neurotransmitters, such as glutamate, from presynaptic terminals, reducing neuronal excitability. [, , ] * Postsynaptic Inhibition: It can also directly hyperpolarize postsynaptic neurons by modulating potassium and calcium channels. [, , ]
Q3: What are the potential therapeutic implications of this compound's inhibitory effects?
A3: this compound's inhibitory actions on the nervous system make it potentially useful for treating conditions such as:* Spasticity: By reducing muscle overactivity and spasms. [, , ]* Alcohol Use Disorder: By modulating the reward pathways in the brain associated with alcohol consumption. [, , , , , ]* Hiccups: By suppressing the involuntary contractions of the diaphragm. [, ]* Trigeminal Neuralgia: By potentially reducing the excitability of the trigeminal nerve. []
Q4: Are there differences in the effects of this compound enantiomers?
A4: Yes, research suggests that the R(+)-enantiomer of this compound is primarily responsible for its therapeutic effects, while the S(−)-enantiomer may have weaker activity or even opposing effects in some cases. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. [, ]
Q6: Is spectroscopic data available for characterizing this compound?
A6: While the provided abstracts do not detail specific spectroscopic data, common techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to characterize this compound's structure.
Q7: What is known about the stability of this compound in topical formulations?
A7: Studies indicate that this compound, when compounded in a topical cream with a suitable base like Lipoderm, remains stable for at least 12 weeks at room temperature. []
Q8: Does this compound possess any catalytic properties?
A8: this compound is not known to have catalytic properties. Its primary mode of action is through binding and modulating the activity of GABAB receptors.
Q9: Have there been any computational studies on this compound?
A9: While the abstracts provided do not elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to study this compound's interactions with GABAB receptors.
Q10: How does the structure of this compound relate to its activity?
A10: * The presence of the para-chlorophenyl group on the GABA backbone is crucial for this compound's activity at GABAB receptors. []* Modifications to this group or the GABA backbone often lead to a loss of activity or altered pharmacological properties. [, ]
Q11: What formulation strategies have been explored to improve this compound's delivery?
A11: * Sustained-release (SR) formulations and gastric retentive systems (GRS) have been developed to allow for once-daily dosing and potentially improve patient compliance. []* Intrathecal this compound (ITB) therapy delivers this compound directly to the spinal cord, bypassing the blood-brain barrier and allowing for lower doses while minimizing systemic side effects. [, , , ]* Topical formulations aim to provide localized delivery, reducing systemic exposure and potentially limiting adverse effects. []
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A12: * this compound is primarily absorbed through the gastrointestinal tract but has limited and variable bioavailability due to extensive first-pass metabolism. []* It is widely distributed throughout the body, crossing the blood-brain barrier. [, , ]* this compound is primarily excreted unchanged in the urine. []
Q13: What factors can influence the pharmacokinetics of this compound?
A13: * Renal function: Patients with impaired kidney function may require dose adjustments to prevent toxicity. [, ]* Formulation: Different formulations, such as SR, GRS, and ITB, can significantly alter this compound's absorption and elimination profiles. [, , ]
Q14: What preclinical models have been used to study this compound's effects on alcohol consumption?
A14: Researchers have used various animal models, particularly rodent models, to investigate the effects of this compound on alcohol intake, seeking behavior, and relapse-like drinking. [, , ]
Q15: Are there any specific safety concerns related to high-dose this compound?
A17: High doses of this compound, particularly in individuals with impaired kidney function, can lead to serious toxicity, including encephalopathy (brain dysfunction). [, ] Careful monitoring and dose adjustment are crucial in these cases.
Q16: Has intrathecal this compound therapy shown benefits over oral administration?
A18: ITB therapy has been shown to be effective in managing severe spasticity, especially in cases where oral medications are ineffective or poorly tolerated. [, , ] By delivering this compound directly to the spinal cord, ITB therapy can achieve therapeutic effects at much lower doses, reducing systemic exposure and potentially minimizing side effects.
Q17: Are there any known biomarkers for predicting this compound efficacy?
A17: Currently, there are no well-established biomarkers to predict this compound's efficacy reliably. Research in this area is ongoing to identify potential genetic or biochemical markers that could help personalize treatment.
Q18: What analytical methods are used to quantify this compound in biological samples?
A20: High-performance liquid chromatography (HPLC) is a common technique used to measure this compound concentrations in biological samples, such as plasma or serum. []
Q19: What is known about this compound's dissolution and solubility?
A19: While not extensively discussed in the provided abstracts, understanding this compound's dissolution rate and solubility in various media is crucial for optimizing its formulation and ensuring consistent absorption and bioavailability.
Q20: How are analytical methods for this compound validated?
A23: Analytical methods for quantifying this compound, such as HPLC assays, must undergo rigorous validation to demonstrate accuracy, precision, specificity, and linearity across the relevant concentration range. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。